5-(p-Tolyl)picolinsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

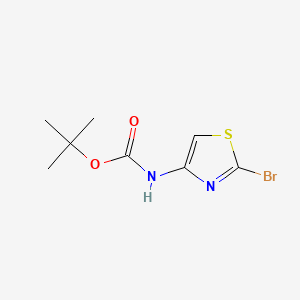

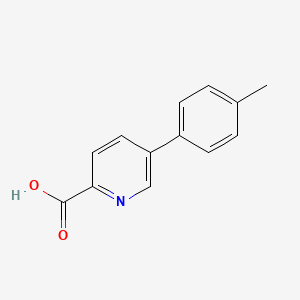

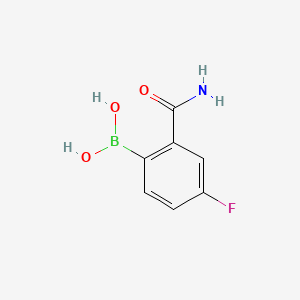

5-(p-Tolyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a p-tolyl group at the 5-position

Wissenschaftliche Forschungsanwendungen

5-(p-Tolyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Wirkmechanismus

Target of Action

The primary target of 5-(p-Tolyl)picolinic acid is zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .

Mode of Action

5-(p-Tolyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them in a manner that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to a disruption in the normal functioning of these proteins, which can have significant effects on the processes they are involved in.

Biochemical Pathways

5-(p-Tolyl)picolinic acid is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport, which is crucial for the functioning of zinc finger proteins . The compound’s action on these proteins can affect various biochemical pathways, particularly those involved in viral replication and packaging, as well as normal cell homeostatic functions .

Pharmacokinetics

It is known that the compound acts as an anti-infective and immunomodulator .

Result of Action

The action of 5-(p-Tolyl)picolinic acid on zinc finger proteins leads to a disruption in their normal functioning, which can have significant effects on the processes they are involved in. For instance, the compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Safety and Hazards

The safety data sheet for picolinic acid indicates that it is harmful if swallowed and causes serious eye irritation . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product . The safety and hazards of 5-(p-Tolyl)picolinic acid specifically are not well documented.

Zukünftige Richtungen

Recent studies have shown that picolinic acid has broad-spectrum antiviral abilities . It has been found to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop picolinic acid into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This could potentially apply to its derivatives like 5-(p-Tolyl)picolinic acid as well.

Biochemische Analyse

Biochemical Properties

5-(p-Tolyl)picolinic acid interacts with various enzymes, proteins, and other biomolecules. For instance, picolinic acid, a related compound, has been shown to bind to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function .

Cellular Effects

Picolinic acid, a structurally similar compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of these viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Metabolic Pathways

5-(p-Tolyl)picolinic acid is likely involved in metabolic pathways related to the metabolism of picolinic acid, a catabolite of the amino acid tryptophan through the kynurenine pathway

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolyl)picolinic acid can be achieved through several methods. One common approach involves the reaction of picolinic acid with p-tolylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction. The reaction conditions may include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene .

Industrial Production Methods

Industrial production of 5-(p-Tolyl)picolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(p-Tolyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic ring of the p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro or halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic acid: A parent compound with similar structural features but lacking the p-tolyl group.

5-(p-Tolylthio)picolinic acid: A derivative with a thioether linkage instead of a direct aromatic substitution.

6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid: A compound with a different substitution pattern on the picolinic acid moiety.

Uniqueness

5-(p-Tolyl)picolinic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interactions with specific molecular targets, making it a valuable compound for various research and industrial applications .

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNSPFQIGYWYOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679299 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225956-67-1 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)